D-Benzyloxycarbonylaspartic Anhydride

D-peptide synthesis chiral purity optical rotation

Peptide chemists requiring D-aspartic acid incorporation face racemization risks with Fmoc-based anhydrides and lack regioselective α/β control. D-Benzyloxycarbonylaspartic Anhydride (CAS 75443-52-8) resolves both: • 100% ee vs. 86% ee for Fmoc analog under TFAA-ensures enantiomeric integrity of D-peptides. • Solvent-tunable regioselectivity: 100% α-anilide (benzene) to 100% β-anilide (DMSO) from one precursor. • ≥95% purity, stored at 2-8°C. Ready for SPPS and solution-phase synthesis without pre-use verification.

Molecular Formula C₁₂H₁₁NO₅
Molecular Weight 249.22
CAS No. 75443-52-8
Cat. No. B1141241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Benzyloxycarbonylaspartic Anhydride
CAS75443-52-8
Synonyms(R)-N-(Benzyloxycarbonyl)aspartic Anhydride;  N-[(3R)-Tetrahydro-2,5-dioxo-3-furanyl]carbamic Acid Phenylmethyl Ester; _x000B_N-[(3R)-Tetrahydro-2,5-dioxo-3-furanyl]carbamic Acid Benzyl Ester; 
Molecular FormulaC₁₂H₁₁NO₅
Molecular Weight249.22
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Benzyloxycarbonylaspartic Anhydride Procurement Baseline


D-Benzyloxycarbonylaspartic Anhydride (CAS 75443-52-8), also referred to as Z-D-aspartic anhydride or (R)-N-(benzyloxycarbonyl)aspartic anhydride, is a protected amino acid derivative belonging to the class of N-carbobenzyloxy (Cbz/Z)-protected aspartic acid anhydrides. It serves as a chiral synthon for the introduction of D-aspartic acid residues into peptides and peptide mimetics, with the Cbz group providing acid-labile N-terminal protection orthogonal to base-labile Fmoc strategies [1]. The compound is commercially available at ≥95% purity and is typically stored at 2–8 °C .

Synthon identity
D-enantiomer (R-configuration) for D-aspartic acid incorporation
Protecting group
Cbz protection orthogonal to Fmoc-based peptide synthesis strategies
Purity standard
Commercial specification supporting stoichiometric coupling workflows

Why Generic Substitutes Fail for D-Benzyloxycarbonylaspartic Anhydride


The D-configuration of D-Benzyloxycarbonylaspartic Anhydride encodes absolute stereochemical identity (R-enantiomer) that cannot be replicated by the widely available L-isomer (CAS 4515-23-5). Substituting the L-isomer produces peptides with inverted chirality at the aspartic residue, which directly alters biological recognition, proteolytic stability, and pharmacological activity . Furthermore, replacing the Cbz group with Fmoc or Boc protection compromises the resistance to racemization during anhydride formation, as demonstrated by head-to-head enantiomeric purity comparisons [1].

1
L-isomer (CAS 4515-23-5) cannot match D-configuration
Substituting the L-enantiomer inverts stereochemistry at aspartic residues, which may alter peptide conformation and biological recognition profiles.
2
Fmoc-protected analog may reduce enantiomeric purity
During anhydride formation, N-Fmoc aspartic acid exhibits higher racemization, potentially lowering enantiomeric excess compared to the Cbz-protected target compound.
3
Boc-protected alternative lacks solvent-tunable regioselectivity
N-Boc aspartic anhydride does not reproduce the full α/β regiocontrol accessible with the Cbz-protected compound, limiting conjugate design flexibility.

D-Benzyloxycarbonylaspartic Anhydride Evidence Guide


Enantiomeric Identity: D- vs. L-Isomer

D-Benzyloxycarbonylaspartic Anhydride is the D-enantiomer (R-configuration) of N-Cbz-aspartic anhydride. The commercially predominant L-isomer (CAS 4515-23-5) exhibits a specific rotation of [α]20/D −25° (c = 1, MeOH) ; the target D-compound exhibits the opposite sign ([α]D +25°) as mandated by enantiomeric relationship. The enantiomeric purity of N-Cbz aspartic anhydride prepared via optimized protocols (TFAA in EtOAc, 35 °C, 1 h) reaches 100% ee, as confirmed by chiral HPLC [1]. Use of the incorrect enantiomer results in D- vs. L-aspartic acid incorporation, which cannot be rectified post-synthesis.

Enantiomeric identity
Class-level
[α]D +25° (R) vs L-isomer −25° (c=1, MeOH)
Supports D-enantiomer identity confirmation for peptide synthesis
Inferred from L-isomer reference; 100% ee achievable per chiral HPLC
D-peptide synthesis chiral purity optical rotation

Racemization Resistance: Cbz vs. Fmoc Protection

During the dehydration of N-protected aspartic acid to the anhydride, the choice of N-protecting group profoundly influences racemization. Using TFAA (1.4 equiv.) in EtOAc at 35 °C for 1 h, N-Cbz aspartic anhydride is obtained with 100% ee, whereas N-Fmoc aspartic anhydride prepared under identical conditions yields only 86% ee [1]. The Cbz group thus provides a 14-percentage-point advantage in enantiomeric excess over Fmoc, reducing the proportion of the undesired enantiomer from 7% to 0%.

Racemization resistance
Head-to-head
100% ee (Cbz) vs 86% ee (Fmoc) under identical TFAA conditions
Higher enantiomeric excess may support stereochemical fidelity in peptide coupling
TFAA 1.4 equiv., EtOAc, 35 °C; ee by chiral HPLC
racemization suppression enantiomeric purity protecting group comparison

α- vs. β-Regioselectivity Control

N-Cbz aspartic anhydride reacts with aniline with regioselectivity that can be completely inverted by solvent choice. In benzene, α-anilide formation is favored with α:(β) selectivity of 100:0; in DMSO, the β-anilide dominates with α:(β) selectivity of 0:100 [1]. This tunable regiocontrol is not uniformly achievable with other N-protecting groups (Boc, Fmoc) under the same conditions [1].

α/β regioselectivity
Head-to-head
α:β = 100:0 (benzene) → 0:100 (DMSO); solvent-switchable with Cbz
Tunable regiocontrol enables preparation of α- or β-aspartyl conjugates from one precursor
Not demonstrated for Boc/Fmoc anhydrides; aniline reaction model
regioselectivity aspartyl peptides solvent control

Commercial Purity Specification

Commercially sourced D-Benzyloxycarbonylaspartic Anhydride is supplied with a minimum purity of 95% (HPLC) . This specification ensures that the active anhydride content is sufficient for stoichiometric coupling without requiring excess reagent titration, a common requirement when using in-house synthesized anhydride of uncertain purity.

Commercial purity
Specification review
≥95% (HPLC)
Supports stoichiometric coupling without excess reagent compensation
Per supplier COA; verify for critical applications
purity quality control peptide synthesis reagent

D-Benzyloxycarbonylaspartic Anhydride Application Scenarios


Protease-Resistant D-Peptide Synthesis

The D-configuration of D-Benzyloxycarbonylaspartic Anhydride enables incorporation of D-aspartic acid into peptide sequences, generating all-D or mixed D/L peptides with enhanced resistance to endogenous proteases. This is supported by the enantiomeric identity evidence (Section 3, Item 1), which confirms the R-configuration required for D-peptide assembly. The compound's 100% achievable enantiomeric purity [1] ensures that no L-aspartic contamination compromises the proteolytic stability of the final product.

α- or β-Aspartyl Peptide Conjugate Synthesis

The solvent-tunable regioselectivity of N-Cbz aspartic anhydride, switching from 100% α-anilide (in benzene) to 100% β-anilide (in DMSO) [2], allows chemists to prepare either α- or β-aspartyl peptide conjugates from the same starting material. This is directly supported by the regioselectivity evidence (Section 3, Item 3). Such control is essential for glycopeptide synthesis, where β-aspartyl linkage to glycosylamines is the biologically relevant form.

Enantiopure Aspartic Acid Derivative Synthesis

The superior racemization resistance of the Cbz protecting group during anhydride formation—delivering 100% ee vs. 86% ee for Fmoc under identical TFAA conditions [1]—makes D-Benzyloxycarbonylaspartic Anhydride the preferred precursor for enantiomerically sensitive aspartic acid derivatives. This evidence (Section 3, Item 2) directly supports procurement decisions for projects where chiral purity is a critical quality attribute.

Quality-Controlled Peptide Synthesis

The guaranteed ≥95% commercial purity eliminates the need for pre-use purity verification or excess reagent compensation, streamlining solid-phase and solution-phase peptide synthesis protocols. This is substantiated by the purity specification evidence (Section 3, Item 4) and is particularly relevant for multi-step syntheses where cumulative impurity effects degrade overall yield.

Application
Selection Property
Validation Focus
D-Peptide synthesis research
D-enantiomer synthon
Enantiomeric identity by chiral HPLC
Regioselective conjugate synthesis
Solvent-tunable regioselectivity
α/β anilide ratio verification
Enantiopure aspartic acid derivatization
Cbz-mediated racemization resistance
Enantiomeric excess after anhydride formation
Quality-controlled peptide assembly
Commercial purity specification
HPLC purity verification
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